molecular formula C11H6FNO B8370122 4-Fluoro-2-(furan-3-yl)benzonitrile

4-Fluoro-2-(furan-3-yl)benzonitrile

Cat. No.: B8370122
M. Wt: 187.17 g/mol
InChI Key: XMPABKBOAQNVRY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(furan-3-yl)benzonitrile is a fluorinated aromatic nitrile compound featuring a furan substituent at the 2-position of the benzene ring and a fluorine atom at the 4-position.

Properties

Molecular Formula

C11H6FNO

Molecular Weight

187.17 g/mol

IUPAC Name

4-fluoro-2-(furan-3-yl)benzonitrile

InChI

InChI=1S/C11H6FNO/c12-10-2-1-8(6-13)11(5-10)9-3-4-14-7-9/h1-5,7H

InChI Key

XMPABKBOAQNVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=COC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-2-(furan-3-yl)benzonitrile with key analogs, focusing on substituents, physicochemical properties, and applications derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Properties/Applications References
This compound 4-F, 2-(furan-3-yl), CN C₁₁H₆FNO 187.17 (theoretical) Not available Hypothetical structure; expected to exhibit enhanced π-π interactions due to furan’s electron-rich nature. Potential use in heterocyclic coupling reactions.
4-Fluoro-2-(trifluoromethyl)benzonitrile 4-F, 2-CF₃, CN C₈H₃F₄N 189.11 194853-86-6 mp : 46°C; used as a precursor in Suzuki-Miyaura couplings and palladium-catalyzed reactions. High thermal stability due to CF₃ group. GHS hazards: H331, H302.
4-Fluoro-2-hydroxybenzonitrile 4-F, 2-OH, CN C₇H₄FNO 137.11 186590-01-2 Polar due to -OH group; likely soluble in polar solvents. Potential intermediate for fluorinated phenols.
2-Fluoro-4-hydroxybenzonitrile 2-F, 4-OH, CN C₇H₄FNO 137.11 186590-01-2 Similar to above but with altered substituent positions. Used in synthesis of fluorinated pharmaceuticals.
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile 4-NH₂, 3-F, 2-CF₃, CN C₈H₄F₄N₂ 204.12 1095188-12-7 Amino group enhances nucleophilicity; applicable in amidation or cross-coupling reactions.
4-Fluoro-3-[(4-formyl-2-methoxyphenoxy)methyl]benzonitrile 4-F, 3-(formyl-methoxy-benzyl), CN C₁₆H₁₂FNO₃ 285.27 Not available Complex substituent enables diverse functionalization; potential linker in drug design.

Key Comparative Insights:

Electronic Effects: The trifluoromethyl (-CF₃) group in 4-Fluoro-2-(trifluoromethyl)benzonitrile provides strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity . Hydroxyl (-OH) substituents (e.g., 4-Fluoro-2-hydroxybenzonitrile) increase polarity and hydrogen-bonding capacity, impacting solubility and crystallinity .

Synthetic Utility: 4-Fluoro-2-(trifluoromethyl)benzonitrile is frequently employed in cross-coupling reactions (e.g., with iodopyrazoles) to generate biaryl structures, as seen in patent literature . Amino-substituted analogs (e.g., 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile) serve as intermediates for further functionalization, such as amide bond formation .

Safety and Handling: Compounds with -CF₃ groups (e.g., 4-Fluoro-2-(trifluoromethyl)benzonitrile) carry notable hazards (H331: toxic if inhaled; H302: harmful if swallowed) , whereas hydroxylated derivatives may require precautions against oxidation.

Thermal Stability :

  • The trifluoromethyl analog exhibits a melting point of 46°C , suggesting moderate thermal stability. Furan-containing analogs may have lower melting points due to reduced symmetry.

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